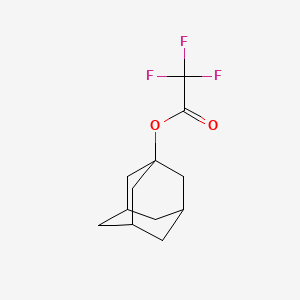

1-Adamantyl trifluoroacetate

Übersicht

Beschreibung

1-Adamantyl trifluoroacetate is an organic compound with the molecular formula C12H15F3O2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Adamantyl trifluoroacetate can be synthesized through the reaction of adamantane with trifluoroacetic anhydride in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction typically proceeds under mild conditions, yielding the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Electrophilic Adamantylation

1-Ad-TFA serves as a precursor to the 1-adamantyl carbocation, enabling electrophilic substitutions. Notable applications include:

Friedel-Crafts Alkylation of Aromatics

Triflic acid (TfOH) promotes adamantylation of pyrene, producing mono- and di-adamantylated derivatives .

| Entry | Adamantyl Source | Reaction Time | Product (Yield %) |

|---|---|---|---|

| 1 | 1-Ad-Br | 5 min | Mono-adamantyl (93) |

| 3 | 1-Ad-Br | 30 min | Di-adamantyl (91) |

-

Mechanism: TfOH protonates 1-Ad-TFA, generating the 1-adamantyl carbocation, which reacts with aromatic substrates .

Reactivity with Heterocycles

Thiophenes and furans undergo electrophilic substitution with 1-Ad-TFA-derived carbocations, forming anti-[2-(3-alkoxythienyl)]diadamantylmethanols . Steric effects from the adamantyl group influence product stereochemistry .

Hydrolysis and Functional Group Transformations

1-Ad-TFA undergoes hydrolysis under mild conditions:

-

Hydrolysis to 1-Adamantanol:

Treatment with aqueous bases (e.g., NaHCO₃) or alcohols converts 1-Ad-TFA to 1-adamantanol .

Example:

-

Reduction to Fluorinated Adamantanes:

LiAlH₄ reduces fluorinated 1-Ad-TFA derivatives to fluoroadamantanols .

Elimination and Rearrangement Reactions

In polar aprotic solvents (e.g., DMSO), 1-Ad-TFA participates in elimination pathways:

-

Formation of Adamantene:

Under basic conditions, 1-Ad-TFA eliminates trifluoroacetic acid, generating adamantene (a strained bicyclic alkene) . This intermediate dimerizes or reacts with dienophiles like maleic anhydride .Key Observation: Adamantene exhibits partial radical character, leading to [2+2] cycloadducts .

Comparative Reactivity Data

Reactivity trends for 1-Ad-TFA in different solvents:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Primary Pathway |

|---|---|---|---|

| DMSO | 47 | Elimination | |

| TFA | 39 | Oxidation | |

| Dichloromethane | 9.1 | Adamantylation |

Stability and Handling

1-Ad-TFA is moisture-sensitive and requires anhydrous storage. Decomposition occurs via hydrolysis or thermal elimination above 100°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Adamantyl Trifluoroacetate

The synthesis of this compound typically involves the reaction of adamantane with trifluoroacetic anhydride, often facilitated by a catalyst such as trifluoromethanesulfonic acid. This reaction generally occurs under mild conditions, resulting in high purity yields of the desired product.

Reaction Conditions

- Reagents : Adamantane, trifluoroacetic anhydride

- Catalyst : Trifluoromethanesulfonic acid

- Conditions : Mild temperature, optimized for high yield

Applications in Scientific Research

This compound finds applications across several domains:

Organic Chemistry

- Reagent for Synthesis : It is used as a reagent in organic synthesis to introduce the adamantyl group into various molecular frameworks. This functionality enhances the stability and steric properties of the resultant compounds, making them suitable for further transformations .

Biological Studies

- Biological Activity : Research has explored its interactions with biomolecules, indicating potential biological activities that could be harnessed for therapeutic purposes. The unique structural features of the adamantyl group may influence binding affinities and interactions with biological targets.

Medicinal Chemistry

- Drug Delivery Systems : The compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs could enhance bioavailability and target specificity.

Material Science

- Advanced Materials Development : this compound is utilized in the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and coatings that require specific performance characteristics.

Case Study 1: Substitution Reactions

In a study examining substitution reactions involving this compound, it was found that the trifluoroacetate group can be substituted by nucleophiles such as amines and alcohols under mild conditions. This property is particularly useful for synthesizing various substituted adamantyl derivatives .

Case Study 2: Hydrolysis Reactions

Research into hydrolysis reactions revealed that this compound can undergo hydrolysis to yield 1-adamantanol and trifluoroacetic acid. This transformation highlights its utility in generating other valuable compounds from a single precursor .

Case Study 3: Oxidation and Reduction

While less common, oxidation and reduction reactions involving this compound have been documented. Depending on the reagents used, different oxidized or reduced forms can be synthesized, expanding its applicability in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of 1-adamantyl trifluoroacetate involves its ability to interact with various molecular targets due to the presence of the adamantyl and trifluoroacetate groups. These interactions can influence the compound’s reactivity and biological activity. The trifluoroacetate group can act as a leaving group in substitution reactions, while the adamantyl group provides steric hindrance and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Adamantyl acetate

- 1-Adamantyl isothiocyanate

- 1-Adamantyl fluoroformate

- 1-Adamantyl isocyanate

Uniqueness

1-Adamantyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct reactivity and properties compared to other adamantyl derivatives. This makes it particularly useful in specific synthetic and research applications where the trifluoroacetate group plays a crucial role .

Biologische Aktivität

1-Adamantyl trifluoroacetate is a derivative of adamantane, characterized by its unique structural stability and reactivity due to the presence of the adamantyl and trifluoroacetate groups. This compound has garnered attention for its potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.

This compound has the molecular formula C12H15F3O2. Its synthesis typically involves the reaction of adamantane with trifluoroacetic anhydride under mild conditions, yielding high-purity products. The compound's structure imparts significant steric hindrance, influencing its biological interactions and mechanisms of action.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoroacetate group can act as a leaving group in substitution reactions, while the adamantyl group contributes to stability and selective binding to biological molecules. These interactions can modulate enzymatic activity and influence cellular pathways.

Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as influenza and HIV. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes.

Antimicrobial Activity

This compound demonstrates notable antimicrobial properties. Studies have shown that adamantane derivatives can inhibit the growth of various bacterial strains. The incorporation of the adamantyl moiety enhances lipophilicity, which is crucial for penetrating bacterial membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. Compounds derived from adamantane have been reported to reduce inflammation markers in vitro and in vivo, suggesting a role in modulating immune responses.

Study 1: Antiviral Efficacy

A study published in PMC evaluated the antiviral activity of several adamantane derivatives against herpes simplex virus (HSV) strains. The results indicated that compounds structurally similar to this compound inhibited viral replication significantly at low micromolar concentrations (EC50 values < 5 μM) .

Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, 1-adamantyl derivatives were tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) ranged from 0.5 to 32 μg/mL, showcasing broad-spectrum antibacterial activity .

Study 3: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of various adamantane derivatives, including this compound. The findings revealed a significant reduction in pro-inflammatory cytokines in treated cell cultures compared to controls, indicating potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Antiviral Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate (EC50 < 5 μM) | Broad spectrum (MIC: 0.5-32 μg/mL) | Significant reduction in cytokines |

| 1-Adamantyl acetate | Low | Moderate | Minimal |

| 1-Adamantyl isothiocyanate | High | High | Moderate |

Eigenschaften

IUPAC Name |

1-adamantyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3O2/c13-12(14,15)10(16)17-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMCUCZHUFRUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.